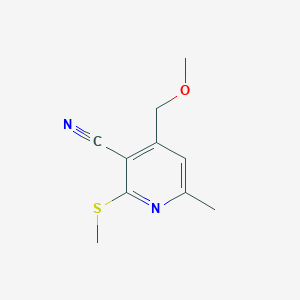![molecular formula C12H10Cl2FN3O B5508497 2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide CAS No. 1004643-43-9](/img/structure/B5508497.png)
2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to "2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide" often involves multi-step reactions, combining different functional groups to achieve the desired molecular architecture. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized through reactions involving pyrazole and thioxothiazolidinone groups, showcasing the complexity and versatility of synthesizing similar compounds (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about the spatial arrangement and conformation. For example, studies on different acetamide derivatives show diverse crystalline structures and hydrogen bonding patterns, indicating how slight modifications in the molecular structure can lead to significant changes in physical and chemical properties (Matloob Ahmad et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures often highlight the reactivity of functional groups like acetamide, pyrazole, and chloro-fluorobenzyl. These reactions can include substitutions, eliminations, and additions, influenced by the electron-withdrawing or electron-donating nature of substituents. The synthesis and reactivity of such compounds provide insights into their chemical behavior (K. Chkirate et al., 2019).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. Studies on compounds like "this compound" focus on their crystalline structures and hydrogen-bonding patterns to elucidate physical characteristics (Gerson López et al., 2010).
Chemical Properties Analysis
The chemical properties of such compounds are significantly influenced by their molecular structure. Reactivity towards different reagents, stability under various conditions, and the formation of coordination complexes are aspects often explored. For example, the coordination behavior of pyrazole-acetamide derivatives with metal ions illustrates the chemical versatility and potential applications of these compounds (K. Chkirate et al., 2019).
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. The study by Chkirate et al. (2019) highlighted the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes displayed varied supramolecular architectures through hydrogen bonding interactions and exhibited significant antioxidant activity as determined by in vitro assays (Chkirate et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research by Mary et al. (2020) on benzothiazolinone acetamide analogs focused on their spectroscopic studies, quantum mechanical studies, and ligand-protein interactions. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection, indicating their applicability in photovoltaic cells. Additionally, molecular docking studies revealed binding interactions with Cyclooxygenase 1 (COX1), suggesting potential biological activity (Mary et al., 2020).
Anti-Cancer Activity
A study on fluoro-substituted benzo[b]pyran compounds by Hammam et al. (2005) demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug, 5-fluorodeoxyuridine. This research suggests the potential therapeutic applications of such compounds in cancer treatment (Hammam et al., 2005).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This highlights the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-2’,6’-dimethylacetanilide”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FN3O/c13-6-12(19)16-11-4-5-18(17-11)7-8-9(14)2-1-3-10(8)15/h1-5H,6-7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFAHBOQWCBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147278 | |
| Record name | 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004643-43-9 | |
| Record name | 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)



![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)